N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form the corresponding alcohol.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as a ligand for adenosine receptors, which are involved in various physiological processes.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with adenosine receptors, modulating their activity and influencing various signaling pathways. The presence of methoxy groups enhances its binding affinity to these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with varying substituents. For example:
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Unique due to its specific substitution pattern, which enhances its chemical stability and biological activity.
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological effects.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-7-5-6-8-17(13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-15(27-2)11-16(10-14)28-3/h5-12H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDGHESBQHOJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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